An In-depth Technical Guide to the Chemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a key intermediate in organic synthesis. The document details its structural identifiers, physicochemical characteristics, and reactivity. Standardized experimental protocols for its synthesis and purification are presented, along with a discussion of its potential biological significance based on the broader class of sulfonamides. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science.
Chemical Identity and Physical Properties
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring functionalized with a chloro group, a nitro group, and an N,N-dimethylsulfonamide group. These functional groups dictate its chemical reactivity and physical properties.
Identifiers and Molecular Characteristics
The fundamental identifiers and molecular properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | [1] |
| CAS Number | 137-47-3 | [1] |
| Molecular Formula | C₈H₉ClN₂O₄S | [1][2][3] |
| Molecular Weight | 264.69 g/mol | [1][2][3] |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-] | [1] |
| InChI Key | HBTAOSGHCXUEKI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Melting Point | 70 °C | [2] |
| Boiling Point | 387.3 °C (Predicted) | [2] |
| Density | 1.480 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents such as methanol. Limited solubility in water. | [5] |
| Appearance | Light yellow solid. | [5] |
Synthesis and Purification
The synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is typically achieved through a two-step process, starting from o-chloronitrobenzene. The general workflow is illustrated in the diagram below.
Caption: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
This procedure is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[6][7][8]
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Charge the flask with an excess of chlorosulfonic acid (typically 4-5 molar equivalents).
-
Slowly add o-chloronitrobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid. The temperature should be carefully monitored and maintained, often starting at room temperature and gradually increasing to around 100-120°C.
-
After the addition is complete, continue to heat the reaction mixture with stirring for several hours until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product is then dried, preferably under vacuum.
Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides.[9]
-
Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (at least 2 molar equivalents) in the same solvent, or bubble dimethylamine gas through the solution. An organic base like triethylamine or pyridine can also be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Recrystallization is the most common method for the purification of sulfonamides.[10][11][12]
-
Dissolve the crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in a minimum amount of a hot solvent. A polar solvent like ethanol or a solvent mixture such as ethanol/water or dichloromethane/hexane is often suitable.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then hot-filtered to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Spectroscopic and Reactivity Data
Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The N-methyl protons would appear as a singlet in the upfield region (around 2.5-3.0 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the 120-150 ppm range.[13][14][15] The N-methyl carbons would appear around 35-45 ppm. The carbon bearing the nitro group and the carbon bearing the chloro group would be significantly shifted. |
| IR Spectroscopy | Characteristic peaks for the sulfonyl group (S=O stretching) would be observed around 1350 and 1160 cm⁻¹.[11] The nitro group (N-O stretching) would show strong absorptions around 1530 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak would be expected at m/z corresponding to the molecular weight (264.69).[16] Common fragmentation patterns would involve the loss of the dimethylamino group, the nitro group, and the sulfonyl group. |
Chemical Reactivity and Stability
-
Reactivity : The presence of the electron-withdrawing nitro and chloro groups on the benzene ring activates the ring towards nucleophilic aromatic substitution, although the sulfonamide group is deactivating. The sulfonyl chloride precursor is highly reactive towards nucleophiles like amines. The nitro group can be reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would significantly alter the electronic properties of the molecule. The sulfonamide bond itself is generally stable but can be cleaved under certain conditions.[17]
-
Stability : Sulfonamides are generally crystalline solids and are typically stable under normal storage conditions (room temperature, dry, sealed container).[4][18] They should be protected from moisture as the sulfonyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally more stable than a sulfonyl chloride.
Biological Significance
Specific biological activity data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not extensively documented. However, its structural features suggest potential applications in medicinal chemistry.
Role as a Synthetic Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex molecules.[4] Notably, it has been identified as a key intermediate in the synthesis of Venetoclax, a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which is an important target in cancer therapy.[19]
General Biological Activity of Sulfonamides
The sulfonamide moiety is a well-established pharmacophore. Many sulfonamide-containing drugs are known for their antibacterial properties.[20] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, which is essential for the synthesis of folic acid.[20] This inhibition halts bacterial growth and replication. Humans are not affected by this mechanism as they obtain folic acid from their diet.
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Conclusion
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a valuable chemical intermediate with well-defined physical properties. Its synthesis is straightforward, employing standard organic chemistry transformations. While specific biological and detailed reactivity data for this particular compound are limited, its role as a precursor to bioactive molecules, such as Bcl-2 inhibitors, highlights its importance in drug discovery and development. The general biological activity of the sulfonamide class of compounds provides a basis for its potential applications. This guide serves as a foundational resource for researchers and scientists working with this and related compounds.
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